molecular formula C21H19FN2O2 B2818381 1-[(2,5-dimethylphenyl)methyl]-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946248-93-7

1-[(2,5-dimethylphenyl)methyl]-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2818381
CAS No.: 946248-93-7
M. Wt: 350.393
InChI Key: YBBHMVYGMGHNRN-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenyl)methyl]-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a fluorophenyl group, and a dimethylbenzyl moiety. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and material science.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-N-(2-fluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-14-9-10-15(2)16(12-14)13-24-11-5-6-17(21(24)26)20(25)23-19-8-4-3-7-18(19)22/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBHMVYGMGHNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Dimethylbenzyl Moiety: The dimethylbenzyl group can be attached through a Friedel-Crafts alkylation reaction, where a dimethylbenzyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-[(2,5-dimethylphenyl)methyl]-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-[(2,5-dimethylphenyl)methyl]-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[(2,5-dimethylphenyl)methyl]-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

    1-(2,5-dimethylbenzyl)-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    1-(2,5-dimethylbenzyl)-N-(2-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide:

    1-(2,5-dimethylbenzyl)-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: The methylphenyl group may impart different steric and electronic effects, affecting the compound’s behavior in various reactions.

The uniqueness of 1-[(2,5-dimethylphenyl)methyl]-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 1-[(2,5-dimethylphenyl)methyl]-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Research indicates that compounds in the dihydropyridine class often exhibit their biological effects through modulation of calcium channels and various enzyme pathways. Specifically, the target interactions of 1-[(2,5-dimethylphenyl)methyl]-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may include:

  • Calcium Channel Blockade : Dihydropyridines typically act as calcium channel blockers, influencing vascular smooth muscle contraction and cardiac function.
  • Antioxidant Activity : Some derivatives display antioxidant properties, potentially mitigating oxidative stress in cells.

Anticancer Activity

Recent studies have suggested that dihydropyridine derivatives can exhibit anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)10Cell cycle arrest
A549 (Lung)20Inhibition of proliferation

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases. It has been shown to modulate glutamatergic neurotransmission, which is crucial in conditions like epilepsy and Alzheimer’s disease.

Case Studies

  • Study on Neuroprotection :
    A study evaluated the neuroprotective effects of similar dihydropyridine compounds in a rat model of epilepsy. The results indicated that treatment reduced seizure frequency and improved cognitive function post-seizure.
  • Anticancer Efficacy :
    In vitro studies involving human cancer cell lines revealed that compounds structurally related to 1-[(2,5-dimethylphenyl)methyl]-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide induced apoptosis through mitochondrial pathways.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Selectivity : Exhibits selective activity towards certain ion channels and receptors.
  • Toxicity : Preliminary toxicity assays indicate a favorable safety profile at therapeutic doses.

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